molecular formula C18H25N3O2 B2385101 N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperidin-1-yl)acetamide CAS No. 670270-78-7

N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperidin-1-yl)acetamide

Cat. No. B2385101
M. Wt: 315.417
InChI Key: SZLNRNDIZJCVPE-UHFFFAOYSA-N
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Description

N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperidin-1-yl)acetamide, also known as ALKS 5461, is a novel drug that has been developed for the treatment of depression. It is a combination of two drugs, buprenorphine, and samidorphan. The drug has been developed by Alkermes, Inc., and has undergone several clinical trials to test its efficacy in treating depression.

Scientific Research Applications

Application in Neuroprotection and Antioxidant Properties

  • Scientific Field : Neurology and Biochemistry .
  • Summary of the Application : 2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .
  • Methods of Application : The compounds are obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy is proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles .
  • Results or Outcomes : The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .

Melatonin Receptor Binding Affinity

  • Scientific Field : Biochemistry and Pharmacology .
  • Summary of the Application : 2,3-Dihydroindole derivatives can be used in the synthesis of new analogs of the endogenous hormone melatonin . These analogs can have improved binding affinity to melatonin receptors, which could potentially enhance their therapeutic effects .
  • Methods of Application : The synthetic strategy involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was also shown .
  • Results or Outcomes : The proposed synthetic strategy can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .

Alkaloid Synthesis

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body .
  • Methods of Application : The synthesis of indole derivatives involves the construction of indoles as a moiety in selected alkaloids .
  • Results or Outcomes : The investigation of novel methods of synthesis has attracted the attention of the chemical community .

Melatonin-Based Bivalent Ligands

  • Scientific Field : Biochemistry and Pharmacology .
  • Summary of the Application : 2,3-Dihydroindole derivatives can be used in the synthesis of melatonin-based bivalent ligands . These ligands demonstrate improved ocular hypotensive, antioxidant, and neuroprotective properties .
  • Methods of Application : The synthetic strategy involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was also shown .
  • Results or Outcomes : The proposed synthetic strategy can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .

Treatment of Various Disorders

  • Scientific Field : Pharmacology .
  • Summary of the Application : Indole derivatives, including 2,3-Dihydroindole derivatives, have been used for the treatment of various disorders in the human body . They have attracted increasing attention in recent years due to their diverse biological and clinical applications .
  • Methods of Application : The application of indole derivatives as biologically active compounds involves their synthesis and subsequent testing for their effects on various disorders .
  • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .

properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-13-5-8-20(9-6-13)12-18(23)19-16-3-4-17-15(11-16)7-10-21(17)14(2)22/h3-4,11,13H,5-10,12H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLNRNDIZJCVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=CC3=C(C=C2)N(CC3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperidin-1-yl)acetamide

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